3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine
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Overview
Description
3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a pyrrole ring and a piperazine ring bearing a 2,3-dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor such as an amino acid or a nitrile.
Attachment of the Piperazine Ring: The piperazine ring is attached to the pyridazine core through nucleophilic substitution reactions.
Addition of the 2,3-Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine ring with 2,3-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used as a probe to study biochemical pathways and mechanisms.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: This compound has a similar pyridazine core but with different substituents, leading to distinct biological activities.
Pyridazinones containing the (4-methoxyphenyl)piperazine: These compounds share structural similarities but differ in their pharmacological profiles.
Uniqueness
3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-17-7-5-6-16(20(17)29-2)21(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-3-4-11-24/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZCKUUBLVTBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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